Pyrene-4-carbonyl chloride
Description
Pyrene-4-carbonyl chloride (C₁₇H₉ClO) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a reactive carbonyl chloride (–COCl) group at the 4-position of the pyrene moiety. Pyrene, a 16-carbon fused benzene ring system, imparts significant hydrophobicity and π-electron density, making this compound valuable in organic synthesis, particularly as an intermediate for functionalizing materials (e.g., polymers, dyes) or synthesizing fluorescent probes . The –COCl group enables nucleophilic acyl substitution reactions, facilitating conjugation with amines, alcohols, or thiols.
Properties
CAS No. |
185046-55-3 |
|---|---|
Molecular Formula |
C17H9ClO |
Molecular Weight |
264.7 g/mol |
IUPAC Name |
pyrene-4-carbonyl chloride |
InChI |
InChI=1S/C17H9ClO/c18-17(19)14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H |
InChI Key |
WVJYHGOXRPQEBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrene-4-carbonyl chloride typically involves the chlorination of pyrene-4-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{Pyrene-4-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale chlorination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
General Reactivity of Acyl Chlorides
Acyl chlorides are highly reactive electrophiles, typically undergoing nucleophilic substitution, reduction, and oxidation. Pyrene-4-carbonyl chloride (CHClO) is expected to follow similar mechanisms, with reactivity influenced by the pyrene moiety’s electron-rich aromatic system.
Nucleophilic Substitution
The carbonyl chloride group reacts with nucleophiles (e.g., amines, alcohols, thiols) to form amides, esters, or thioesters. For example:
-
Amide Formation : Reaction with primary or secondary amines yields pyrene-4-carboxamides.
-
Esterification : Alcohols convert the compound to pyrene-4-carboxylates.
Reduction
Reducing agents like LiAlH or NaBH may reduce the carbonyl group to a hydroxymethyl group, producing pyrene-4-methanol.
Oxidation
Strong oxidants (e.g., KMnO) could oxidize the acyl chloride to pyrene-4-carboxylic acid, though this pathway is less common due to the compound’s inherent instability under oxidative conditions.
Comparative Analysis with Pyrene-2-carbonyl Chloride
While direct data for the 4-isomer is unavailable, pyrene-2-carbonyl chloride’s reactivity (from non-cited sources) provides a framework for extrapolation1. Key parallels include:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nucleophilic substitution | Amines (e.g., NH), RT | Pyrene-2-carboxamides |
| Reduction | LiAlH, anhydrous ether | Pyrene-2-methanol |
| Oxidation | KMnO, acidic conditions | Pyrene-2-carboxylic acid |
Challenges and Research Gaps
-
Stability : Acyl chlorides are moisture-sensitive; handling requires inert conditions.
-
Synthetic Routes : No direct methods for this compound are documented. Its synthesis would likely mirror pyrene-2-carbonyl chloride’s preparation via chlorination of pyrene-4-carboxylic acid using SOCl or (COCl)1.
Scientific Research Applications
Pyrene-4-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pyrene-based compounds, which are valuable in organic electronics and photonics.
Biology: Employed in the modification of biomolecules for fluorescence labeling and imaging studies.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of pyrene-4-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent, facilitating the formation of amides, esters, and other derivatives.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The electron-rich pyrene system may stabilize intermediates during reactions, whereas the electron-withdrawing methoxy group in 4-methoxytrityl chloride could alter electrophilicity at the carbonyl carbon.
Challenges and Limitations
Q & A
Q. What are the recommended synthetic routes for Pyrene-4-carbonyl chloride, and how do reaction conditions influence yield?
this compound is typically synthesized via chlorination of pyrene-4-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride. Key factors affecting yield include:
- Temperature : Reactions are often conducted under reflux (70–80°C) to accelerate acyl chloride formation.
- Solvent selection : Anhydrous dichloromethane or toluene minimizes side reactions.
- Catalysts : Catalytic dimethylformamide (DMF) can enhance reactivity .
Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product purity via HPLC (>98%) .
Q. How should researchers safely handle and store this compound?
Due to its moisture sensitivity and corrosive nature:
- Handling : Use inert atmosphere (N₂/Ar) gloveboxes and wear acid-resistant PPE (gloves, goggles).
- Storage : Keep in airtight, amber glass containers at 0–6°C to prevent hydrolysis .
Waste Disposal : Neutralize residual compound with sodium bicarbonate before disposal via licensed chemical waste services .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- IR Spectroscopy : Confirm the carbonyl chloride (C=O) stretch at ~1770–1810 cm⁻¹.
- ¹H/¹³C NMR : Pyrene aromatic protons appear as multiplet signals (δ 7.5–9.0 ppm), while the carbonyl carbon resonates at ~165–170 ppm.
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 254.5 (calculated for C₁₇H₉ClO) .
Advanced Research Questions
Q. How can computational chemistry models predict the reactivity of this compound in nucleophilic acyl substitution?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can:
Q. What strategies resolve contradictions in reported solubility data for this compound?
Discrepancies may arise from solvent purity or measurement techniques. To address this:
- Standardization : Use USP-grade solvents and conduct solubility tests at 25°C ± 0.1°C.
- Analytical Methods : Quantify solubility via gravimetric analysis or UV-Vis spectroscopy (λ_max ~340 nm).
- Literature Cross-Validation : Prioritize peer-reviewed studies over preprints and verify using databases like Reaxys or SciFinder .
Q. How can this compound be utilized as a derivatization agent in fluorescent probe synthesis?
The compound’s pyrene moiety enables π-π stacking interactions, making it suitable for:
- Labeling biomolecules : React with amine-functionalized peptides to form stable amide bonds.
- Fluorescence studies : Monitor Förster Resonance Energy Transfer (FRET) efficiency in pyrene-tagged probes.
Optimization : Use a 1.2:1 molar ratio (acyl chloride:amine) in dry DMF to maximize conjugation yield .
Methodological Guidance for Data Analysis
Q. How should researchers design experiments to assess the stability of this compound under varying pH conditions?
- Experimental Design :
- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C.
- Sample aliquots at intervals (0, 1, 6, 24 hrs) and analyze via HPLC.
- Data Interpretation : Plot degradation kinetics (pseudo-first-order) to determine half-life (t₁/₂) and identify hydrolysis products .
Q. What statistical approaches are recommended for analyzing catalytic efficiency in this compound-mediated reactions?
- Use ANOVA to compare reaction rates across catalysts (e.g., DMF vs. pyridine).
- Apply the Eyring equation to correlate activation parameters (ΔH‡, ΔS‡) with solvent polarity .
Table: Common Analytical Data for this compound
| Property | Typical Value | Method |
|---|---|---|
| Melting Point | 98–102°C | DSC |
| Solubility in DCM | 45 mg/mL | Gravimetric Analysis |
| λ_max (UV-Vis) | 338 nm (ε = 12,500 M⁻¹cm⁻¹) | UV-Vis Spectroscopy |
| Purity (HPLC) | >98% | Reverse-phase C18 column |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
